N-cyclopentyl-2-methylbenzamide

Dihydrofolate reductase Enzyme inhibition SAR

Specify ortho-methyl isomer (CAS 123862-57-7) for DHFR inhibition (IC₅₀ 8.7±0.7 μM) or sigma-2 binding (Ki 90 nM). Meta/para analogs reduce potency up to 3.3-fold. Essential for SAR studies requiring defined DHFR benchmark and negative control for β1 adrenergic/carbonic anhydrase II off-target effects. Supplied as free base solid with verified purity.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 123862-57-7
Cat. No. B5827608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-methylbenzamide
CAS123862-57-7
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2CCCC2
InChIInChI=1S/C13H17NO/c1-10-6-2-5-9-12(10)13(15)14-11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3,(H,14,15)
InChIKeyHSOKKFSLZAFAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyl-2-methylbenzamide (CAS 123862-57-7): Chemical Identity and Core Procurement Specifications


N-Cyclopentyl-2-methylbenzamide (CAS 123862-57-7) is a substituted benzamide derivative with the molecular formula C₁₃H₁₇NO and molecular weight 203.28 g/mol. The compound is characterized by a benzamide core structure bearing an ortho-methyl group on the phenyl ring and an N-cyclopentyl substituent . Key physicochemical properties include a calculated LogP of 2.43, topological polar surface area (tPSA) of 29.1 Ų, two rotatable bonds, and one hydrogen bond donor, and it is commercially available as an achiral free base solid with typical HPLC purity ≥95% .

N-Cyclopentyl-2-methylbenzamide vs. Benzamide Analogs: Why Structural Nuance Dictates Biological Outcome


The benzamide class encompasses compounds with widely divergent pharmacological profiles that are exquisitely sensitive to even minor structural modifications. Systematic structure-activity relationship (SAR) studies reveal that the position and electronic character of substituents on the phenyl ring dramatically alter biological potency—shifts of a single methyl group from the ortho to meta or para position can produce IC₅₀ variations exceeding three-fold [1]. Furthermore, the N-alkyl substituent (cyclopentyl versus cyclohexyl, straight-chain alkyl, or N-methyl variants) governs receptor subtype selectivity, metabolic stability, and physicochemical properties including LogP and aqueous solubility . Consequently, substituting N-cyclopentyl-2-methylbenzamide with a structurally similar analog—even one differing by a single methyl position or a cyclopentyl-to-cyclohexyl exchange—cannot be assumed to yield equivalent biological outcomes without explicit experimental validation of the specific assay system.

N-Cyclopentyl-2-methylbenzamide: Quantitative Comparative Evidence Across Target Assays


DHFR Enzyme Inhibition: Ortho-Methyl Substituent Confers Superior Potency Relative to Meta and Para Positional Isomers

In a systematic evaluation of substituted benzamide derivatives against dihydrofolate reductase (DHFR) derived from L1210 cells, N-cyclopentyl-2-methylbenzamide (bearing an ortho-methyl group) demonstrated an IC₅₀ of 8.7 ± 0.7 μM [1]. This activity represents a statistically significant improvement over the meta-methyl analog (IC₅₀ = 14.8 ± 5.0 μM) and an approximately three-fold enhancement over the para-methyl isomer (IC₅₀ = 29.1 ± 3.8 μM) [1].

Dihydrofolate reductase Enzyme inhibition SAR Antimetabolite

Sigma-2 Receptor Binding Affinity: Moderate Potency Provides a Defined Pharmacological Benchmark

N-Cyclopentyl-2-methylbenzamide demonstrates measurable binding affinity for the sigma-2 receptor with a Ki of 90 nM as assessed in rat PC12 cells [1]. This value positions the compound in the moderate-affinity range for sigma-2 receptor ligands. For context, the classical sigma receptor ligand haloperidol exhibits sigma-2 Ki values typically in the 3–50 nM range, while weaker sigma-2 binders exhibit Ki > 500 nM [2].

Sigma-2 receptor TMEM97 Binding affinity Neuropharmacology

Muscarinic Acetylcholine Receptor Affinity: Moderate Sub-micromolar Binding with Tissue-Specific Variation

In competition radioligand binding assays using [³H]-QNB, N-cyclopentyl-2-methylbenzamide exhibited a Ki of 116 nM against muscarinic acetylcholine receptors derived from cerebral cortex [1]. Affinity varied modestly across tissue sources: Ki = 238 nM in heart tissue, Ki = 295 nM in parotid gland, and Ki = 364 nM in urinary bladder preparations [1]. For reference, atropine, a classical non-selective muscarinic antagonist, exhibits Ki values in the 0.5–2 nM range across M1–M5 subtypes, while weaker muscarinic binders fall above 1 μM [2].

Muscarinic receptor Acetylcholine Radioligand binding GPCR

Carbonic Anhydrase II Interaction: Extremely Weak Affinity Relative to Reference Inhibitors

Against human carbonic anhydrase II, N-cyclopentyl-2-methylbenzamide displays a Kd of 1.84 × 10⁴ nM (18.4 μM), indicating negligible binding affinity for this enzyme [1]. For comparative context, the prototypical carbonic anhydrase inhibitor acetazolamide exhibits a Ki of approximately 12 nM against CA-II, representing a >1,500-fold difference in affinity [2].

Carbonic anhydrase Enzyme inhibition Kd Off-target profiling

Beta-1 Adrenergic Receptor: Confirmed Lack of Affinity Establishes Clean Negative Selectivity

N-Cyclopentyl-2-methylbenzamide was evaluated for binding affinity towards the beta-1 adrenergic receptor and demonstrated no measurable affinity . In contrast, benzamide derivatives bearing an amino substituent at the 4-position (e.g., 4-amino-N-cyclopentyl-2-methylbenzamide) can exhibit measurable affinity for aminergic GPCRs including adrenergic and dopaminergic receptors .

Adrenergic receptor Beta-1 Selectivity Negative control

CCR5 Antagonist Activity: Functional Relevance for Chemokine-Mediated Disease Models

Preliminary pharmacological screening has identified N-cyclopentyl-2-methylbenzamide as a CCR5 antagonist with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While specific IC₅₀ or Ki values for CCR5 antagonism are not reported in the available primary literature, this functional annotation distinguishes the compound from benzamide analogs that lack chemokine receptor activity and instead target dopamine, serotonin, or orexin receptors [2].

CCR5 antagonist HIV Chemokine receptor Inflammation

N-Cyclopentyl-2-methylbenzamide: Evidence-Backed Procurement Scenarios


DHFR Enzyme Inhibition Studies Requiring Ortho-Methyl Substitution

This compound is specifically warranted when experimental protocols demand the ortho-2-methyl positional isomer for DHFR inhibition studies. Procurement of the ortho-methyl variant is critical: substitution with meta- or para-methyl analogs would reduce inhibitory potency by 1.7-fold to 3.3-fold, respectively, potentially altering experimental conclusions in L1210 cell-based DHFR assays [1]. The compound should be selected when structure-activity relationship studies require a defined 8.7 ± 0.7 μM IC₅₀ benchmark against DHFR.

Sigma-2 Receptor Tool Compound with Defined Moderate Affinity

N-Cyclopentyl-2-methylbenzamide is a suitable procurement candidate for studies requiring a moderate-affinity sigma-2 receptor ligand with a well-characterized Ki of 90 nM in rat PC12 cells [1]. The compound offers a defined binding benchmark for SAR campaigns aiming to improve sigma-2 affinity or for use as a reference ligand in competition binding assays. Researchers should note that sub-nanomolar sigma-2 affinity is not achievable with this scaffold without additional structural optimization.

CCR5-Mediated Disease Model Tool Compound

For researchers investigating CCR5-mediated pathways in HIV infection, asthma, rheumatoid arthritis, or autoimmune disease models, N-cyclopentyl-2-methylbenzamide represents a structurally defined CCR5 antagonist scaffold [1]. The compound's preliminary pharmacological annotation as a CCR5 antagonist distinguishes it from CNS-targeted cyclopentylbenzamide derivatives acting at orexin-1 receptors, making it appropriate for chemokine receptor-focused discovery programs rather than neuropsychiatric applications [2].

Negative Control for Carbonic Anhydrase II and Beta-1 Adrenergic Assays

Given the confirmed absence of beta-1 adrenergic receptor binding and the extremely weak carbonic anhydrase II affinity (Kd = 18.4 μM), N-cyclopentyl-2-methylbenzamide can serve as a clean negative control compound in assays where off-target effects at these proteins could confound interpretation [1][2]. This is particularly relevant for studies evaluating benzamide derivatives where 4-amino substitution or sulfonamide moieties might otherwise introduce aminergic GPCR or carbonic anhydrase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopentyl-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.